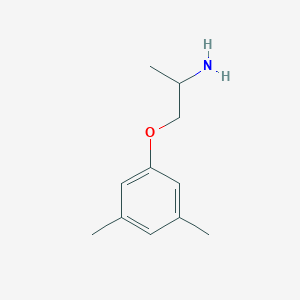

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

Description

BenchChem offers high-quality 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-dimethylphenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLCQNGJZJXXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415453 | |

| Record name | 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117322-93-7 | |

| Record name | 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, a molecule of significant interest in medicinal chemistry as an analog of the antiarrhythmic drug Mexiletine.[1][2][3][4][5] The synthesis is strategically designed as a two-step process, commencing with the formation of a key ketone intermediate via a Williamson ether synthesis, followed by a reductive amination to yield the target primary amine. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development, providing actionable insights and a solid foundation for the successful synthesis and future exploration of this compound class.

Introduction and Strategic Overview

The target molecule, 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, shares a core structural motif with Mexiletine, a Class IB antiarrhythmic agent known for its sodium channel blocking activity. The exploration of Mexiletine analogs is a fertile ground for the discovery of novel therapeutic agents with potentially improved efficacy, selectivity, and safety profiles.[2][3] This guide details a logical and readily adaptable synthetic route, chosen for its efficiency and reliance on well-established chemical transformations.

The overarching synthetic strategy is depicted below:

Caption: Overall two-step synthetic strategy.

This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields and clean conversions associated with both the Williamson ether synthesis and reductive amination reactions.

Step 1: Williamson Ether Synthesis of 1-(3,5-Dimethyl-phenoxy)propan-2-one

The initial step involves the formation of an ether linkage between 3,5-dimethylphenol and chloroacetone. This reaction, a classic example of the Williamson ether synthesis, proceeds via an SN2 mechanism.[6][7][8][9] The phenoxide ion, generated by deprotonation of the weakly acidic 3,5-dimethylphenol with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of chloroacetone and displacing the chloride leaving group.

Caption: Mechanism of Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 1-(3,5-Dimethyl-phenoxy)propan-2-one

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethylphenol | 122.16 | 12.2 g | 0.1 |

| Chloroacetone | 92.52 | 11.5 g | 0.125 |

| Anhydrous K₂CO₃ | 138.21 | 10.3 g | 0.075 |

| Sodium Iodide | 149.89 | 1.5 g | 0.01 |

| Acetone | 58.08 | 150 mL | - |

| Dimethylformamide (DMF) | 73.09 | 20 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylphenol (12.2 g, 0.1 mol), anhydrous potassium carbonate (10.3 g, 0.075 mol), sodium iodide (1.5 g, 0.01 mol), acetone (150 mL), and dimethylformamide (20 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Add chloroacetone (11.5 g, 0.125 mol) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain this temperature for 12-14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

The resulting residue is taken up in diethyl ether (100 mL) and washed successively with 5% aqueous NaOH (2 x 50 mL) to remove unreacted phenol, and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3,5-dimethyl-phenoxy)propan-2-one.

-

The crude product can be purified by vacuum distillation to afford a colorless oil.[10]

Rationale for Experimental Choices:

-

Base: Potassium carbonate is a suitable base for deprotonating the phenol. It is easily handled and removed after the reaction.

-

Catalyst: Sodium iodide is used as a catalyst to facilitate the reaction via the Finkelstein reaction, where the in-situ generated iodoacetone is more reactive than chloroacetone.

-

Solvent System: A mixture of acetone and DMF is used. Acetone is a good solvent for the reactants, while the polar aprotic nature of DMF helps to solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

Step 2: Reductive Amination to 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

The second and final step is the conversion of the ketone intermediate to the target primary amine. Reductive amination is a highly effective method for this transformation.[11][12][13][14] This reaction proceeds through the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the corresponding amine.

Caption: General mechanism of Reductive Amination.

A variety of reducing agents can be employed for this step, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone.

Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(3,5-Dimethyl-phenoxy)propan-2-one | 178.23 | 17.8 g | 0.1 |

| Ammonium Acetate | 77.08 | 77.1 g | 1.0 |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 6.3 g | 0.1 |

| Methanol | 32.04 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 1-(3,5-dimethyl-phenoxy)propan-2-one (17.8 g, 0.1 mol) and ammonium acetate (77.1 g, 1.0 mol) in methanol (200 mL).

-

Stir the solution at room temperature for 30 minutes.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (6.3 g, 0.1 mol) in small portions.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the careful addition of 2M HCl until the solution is acidic (pH ~2).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 6M NaOH until pH > 12.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to afford the crude 2-(3,5-dimethyl-phenoxy)-1-methyl-ethylamine.

-

The product can be further purified by distillation or by formation of a hydrochloride salt.

Rationale for Experimental Choices:

-

Ammonia Source: Ammonium acetate serves as a convenient source of ammonia and also buffers the reaction mixture.

-

Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent, ideal for reductive aminations as it is more reactive towards the protonated imine than the ketone starting material.

-

pH Control: The reaction is typically carried out under weakly acidic conditions to promote imine formation. The final workup involves acidification to quench the excess reducing agent and then basification to liberate the free amine for extraction.

Conclusion

The synthetic pathway detailed in this guide, employing a Williamson ether synthesis followed by reductive amination, presents a reliable and scalable method for the preparation of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. The protocols are based on well-understood and widely practiced organic transformations, ensuring a high probability of success for researchers in the field. This guide provides the necessary technical details and scientific rationale to empower further research into this and related compounds with potential therapeutic applications.

References

- Catalano, A., Franchini, C., & Carocci, A. (2021). Voltage-Gated Sodium Channel Blockers: Synthesis of Mexiletine Analogues and Homologues. Current Medicinal Chemistry, 28(8), 1535-1548.

- BenchChem. (2025). Discovery and Synthesis of Novel Mexiletine Derivatives: A Technical Guide.

- ProBiologists. (n.d.). Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived.

- ProBiologists. (n.d.). Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived iPSC cardiomyocytes.

- FLORE. (2016). Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues.

- Smolecule. (2023). 1-(3,5-Dimethoxyphenyl)propan-2-one.

- Smolecule. (2024). 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol.

- Unknown. (n.d.). The Williamson Ether Synthesis.

- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.

- Wikipedia. (n.d.). Williamson ether synthesis.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Unknown. (n.d.). Williamson Ether Synthesis. Cambridge University Press.

- Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.

- Unknown. (2025). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.

- PubChem. (n.d.). 2-(3,5-Dimethylphenoxy)propan-1-amine. National Center for Biotechnology Information.

- Gsrs. (n.d.). 1-AMINO-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL.

- ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.

- Semantic Scholar. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones.

- National Institutes of Health. (n.d.). Reductive aminations by imine reductases: from milligrams to tons.

- Google Patents. (n.d.). Process for preparation of metaxalone.

- Google Patents. (n.d.). Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon.

- PubChem. (n.d.). 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. National Center for Biotechnology Information.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. probiologists.com [probiologists.com]

- 4. probiologists.com [probiologists.com]

- 5. flore.unifi.it [flore.unifi.it]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones | Semantic Scholar [semanticscholar.org]

- 14. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, a close structural analogue of the Class IB antiarrhythmic drug, mexiletine. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, spectral data, and reactivity profile. By leveraging detailed information on mexiletine, this guide offers field-proven insights and detailed experimental protocols for the characterization of this class of compounds, ensuring a foundation of scientific integrity and practical applicability.

Introduction

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is a primary amine and an aromatic ether. Its structural similarity to mexiletine, a well-established pharmaceutical agent, suggests its potential for biological activity, particularly as a sodium channel blocker. A thorough understanding of its chemical properties is paramount for any research and development endeavors, from initial synthesis to formulation and stability testing. This guide provides a detailed exploration of these properties, offering both theoretical grounding and practical methodologies.

The core structure consists of a 3,5-dimethylphenoxy group linked via an ether bond to a propan-2-amine backbone. The presence of a chiral center at the C1 position of the ethylamine chain indicates that this compound can exist as enantiomers, a critical consideration in pharmaceutical development due to the potential for stereoselective biological activity and metabolism.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. They influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. For 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, these properties can be largely inferred from its close analogue, mexiletine.

| Property | Value (2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine) | Reference/Method |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [2] |

| CAS Number | 117322-93-7 | [3] |

| pKa | Estimated ~9.2 | Based on mexiletine[4] |

| logP | Estimated ~2.3 | Based on mexiletine |

| Aqueous Solubility | Predicted to be freely soluble as a hydrochloride salt | Based on mexiletine hydrochloride[4][5] |

pKa: The Influence of the Primary Amine

The primary amine group is the most basic site on the molecule and will be protonated at physiological pH. The pKa of mexiletine is reported to be approximately 9.2[4]. The electron-donating effect of the two methyl groups on the phenyl ring in the 3,5-positions is not expected to significantly alter the basicity of the distant amine group compared to the 2,6-dimethyl substitution in mexiletine. Therefore, a pKa value of around 9.2 is a reasonable estimate for 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. This value is critical for predicting its solubility and absorption characteristics in the gastrointestinal tract.

Lipophilicity (logP)

Solubility Profile

As a primary amine, the aqueous solubility of this compound is highly pH-dependent. In its free base form, it is likely to have limited water solubility. However, as a hydrochloride salt, it is predicted to be freely soluble in water, similar to mexiletine hydrochloride, which is reported to be freely soluble in water and alcohol[4][5].

Synthesis and Structural Elucidation

The synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine can be achieved through a multi-step process, analogous to the synthesis of mexiletine and its derivatives[4][6]. A common and efficient route involves the following key transformations:

Caption: General synthetic workflow for 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine.

A detailed synthetic protocol is provided in the experimental section of this guide.

Spectral Properties

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. As experimental spectra for 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine are not publicly available, the following sections describe the expected spectral characteristics based on its structure and data from its close analogue, mexiletine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the phenyl ring, the methine and methylene protons of the propanamine chain, and the protons of the amine group. The aromatic protons of the 3,5-dimethylphenoxy group will likely appear as two distinct signals. The methyl groups on the phenyl ring would present as a singlet. The protons of the ethylamine moiety will show characteristic splitting patterns (a doublet for the methyl group, a multiplet for the methine proton, and a doublet of doublets for the methylene protons).

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the aromatic carbons, the aliphatic carbons of the propanamine chain, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A broad to medium absorption in the region of 3300-3400 cm⁻¹ is characteristic of a primary amine.

-

C-H stretch (aromatic and aliphatic): Multiple sharp peaks between 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ether): A strong absorption band around 1200-1250 cm⁻¹.

-

N-H bend: An absorption band around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 179. The fragmentation pattern of the closely related mexiletine shows a prominent peak at m/z 58, which corresponds to the [CH(CH₃)NH₂]⁺ fragment resulting from cleavage of the ether bond[3]. A similar fragmentation pattern is anticipated for 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine.

Reactivity and Stability

The reactivity of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is primarily governed by the primary amine and the ether linkage.

-

Amine Reactivity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic and basic. It will react with acids to form ammonium salts. It can also undergo acylation, alkylation, and reactions with carbonyl compounds.

-

Ether Stability: The aromatic ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved under harsh acidic conditions.

-

Oxidative Stability: The compound may be susceptible to oxidation, particularly at the amine group.

For pharmaceutical applications, forced degradation studies are crucial to understand the stability of the molecule under various stress conditions. Based on studies of mexiletine, degradation is expected under strong acidic, basic, and oxidative conditions[6].

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine.

Synthesis Protocol

Caption: Step-by-step synthetic workflow.

Step 1: Synthesis of 1-(3,5-dimethylphenoxy)propan-2-one

-

To a solution of 3,5-dimethylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopropan-2-one (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 24 hours.

-

After cooling, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired ketone.

Step 2: Synthesis of 1-(3,5-dimethylphenoxy)propan-2-one oxime

-

Dissolve the ketone from Step 1 (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the oxime.

Step 3: Synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

-

Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Add a solution of the oxime from Step 2 (1.0 eq) in THF dropwise to the LiAlH₄ suspension at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting solid and concentrate the filtrate.

-

Purify the crude amine by distillation or column chromatography.

Analytical Method: HPLC for Purity Determination

This protocol is adapted from established methods for mexiletine analysis[3].

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 50 mM NaH₂PO₄, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Temperature: 25 °C.

This method should provide good separation of the target compound from potential impurities. Method validation should be performed according to ICH guidelines.

Conclusion

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is a mexiletine analogue with potential for further investigation in pharmaceutical research. This guide has provided a comprehensive overview of its chemical properties, drawing on established data for its close structural relative. The presented information on its physicochemical characteristics, spectral properties, reactivity, and detailed experimental protocols for synthesis and analysis serves as a valuable resource for scientists and researchers in the field of drug development. Further experimental validation of the estimated properties is recommended for any formal development program.

References

-

PubChem. (n.d.). 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Mexiletine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of mexiletine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Mexiletine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Mexiletine. NIST Chemistry WebBook. Retrieved from [Link]

- Mastropaolo, W., Holmes, D. R., Osborn, M. J., Rooke, J., & Moyer, T. P. (1984). Improved liquid-chromatographic determination of mexiletine, an antiarrhythmic drug, in plasma. Clinical chemistry, 30(2), 319–322.

- Pietraś, R., Skibiński, R., Komsta, Ł., Kowalczuk, D., & Panecka, E. (2010). Validated HPTLC methods for quantification of mexiletine hydrochloride in a pharmaceutical formulation.

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

-

International Journal of Biology, Pharmacy and Allied Sciences. (2022). Quantitative analysis of mexiletine in human plasma by uplc mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of mexiletine-TMS. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000517). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Mexiletine | C11H17NO | CID 4178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mexiletine hydrochloride (5370-01-4) 1H NMR spectrum [chemicalbook.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000517) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

Authored by a Senior Application Scientist

Preamble: Charting the Unexplored Pharmacological Landscape

To the researchers, scientists, and drug development professionals delving into novel chemical entities, the journey from a synthesized molecule to a well-defined pharmacological agent is one of meticulous investigation and validated discovery. This guide addresses 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, a compound whose chemical structure suggests a rich potential for biological activity, yet its mechanism of action remains largely uncharacterized in publicly available literature.[1][2]

This document is not a mere recitation of facts but a strategic blueprint for the systematic elucidation of this compound's core mechanism of action. As a Senior Application Scientist, my objective is to provide a robust, experience-driven framework that not only outlines the necessary experimental steps but also explains the scientific rationale underpinning each choice. We will proceed with the central hypothesis that, based on its structural similarity to other phenethylamine derivatives, 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine likely modulates monoaminergic systems.[3][4] Our approach will be one of empirical validation, ensuring that each experimental outcome builds upon the last to construct a comprehensive and trustworthy pharmacological profile.

Part 1: Foundational Physicochemical Properties and Structural Alerts

Before embarking on biological assays, a thorough understanding of the molecule's fundamental properties is paramount. This initial characterization serves as a predictive tool for its likely behavior in biological systems and informs the design of subsequent experiments.

| Property | Value/Prediction | Significance for Experimental Design |

| Molecular Formula | C11H17NO[1] | Confirms identity and purity. |

| Molecular Weight | 179.26 g/mol | Influences diffusion and membrane permeability. |

| Predicted LogP | ~3.0-3.5 | Suggests good membrane permeability and potential for CNS penetration. |

| pKa | ~9.5-10.5 (amine) | The compound will be predominantly protonated at physiological pH, influencing receptor interactions. |

| Chirality | The α-methyl group creates a chiral center. | The R- and S-enantiomers may exhibit different pharmacological properties and must be evaluated separately.[3] |

Structural Analysis: The 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine structure contains key pharmacophores: a phenoxy ring, an ethylamine backbone, and an alpha-methyl group. The dimethyl substitution on the phenoxy ring will sterically and electronically influence interactions with target proteins. The alpha-methyl group, as seen in amphetamine derivatives, can confer resistance to metabolism by monoamine oxidase (MAO) and enhance affinity for certain receptors, notably serotonin 5-HT2A receptors.[3][4]

Part 2: A Hypothesis-Driven Approach to Unraveling the Mechanism of Action

Given the structural motifs, our primary hypothesis is that 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine acts as a modulator of monoamine receptors and/or transporters. The initial focus will be on serotonin, dopamine, and adrenergic systems, with a particular emphasis on the 5-HT2A receptor, a common target for psychedelic phenethylamines.[3][4]

Phase I: In Vitro Target Identification and Characterization

The objective of this phase is to broadly screen the compound against a panel of relevant biological targets to identify high-affinity interactions and then to characterize the nature of these interactions.

Experimental Workflow: Receptor Binding and Functional Assays

Caption: Workflow for in vitro target identification and validation.

Detailed Protocol: Comprehensive Radioligand Binding Assay Screen

-

Objective: To identify the primary molecular targets of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine by assessing its binding affinity across a wide range of receptors and transporters.

-

Materials:

-

Test compound (both R- and S-enantiomers).

-

Cell membranes prepared from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, α1A, α2A, and monoamine transporters NET, DAT, SERT).[3][4]

-

Specific radioligands for each target (e.g., [³H]-Ketanserin for 5-HT2A).

-

Scintillation vials and cocktail.

-

Filtration apparatus and glass fiber filters.

-

Incubation buffer (specific to each assay).

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, the specific radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

-

Incubate at a specific temperature and for a duration optimized for each receptor target.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of specific binding at each concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Define high affinity as Ki < 50 nM, moderate as Ki < 500 nM, and low as Ki > 1,000 nM.[3]

-

Detailed Protocol: 5-HT2A Receptor Functional Assay (Calcium Flux)

-

Objective: To determine if 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine acts as an agonist or antagonist at the 5-HT2A receptor, a Gq-coupled receptor.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Serotonin (as a reference agonist).

-

Ketanserin (as a reference antagonist).

-

Test compound.

-

Assay buffer (e.g., HBSS).

-

Fluorescence plate reader.

-

-

Procedure (Agonist Mode):

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

Add serial dilutions of the test compound or serotonin to the wells.

-

Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.

-

-

Procedure (Antagonist Mode):

-

Pre-incubate the cells with serial dilutions of the test compound.

-

Add a fixed concentration of serotonin (typically its EC80) to all wells.

-

Measure the fluorescence intensity as described above.

-

-

Data Analysis:

-

For agonist activity, plot the change in fluorescence against the log concentration of the compound to determine the EC50 (potency) and the maximum response relative to serotonin (efficacy).

-

For antagonist activity, plot the inhibition of the serotonin response against the log concentration of the compound to determine the IC50.

-

Phase II: In Vivo Pharmacological Profiling

Once a primary target and its functional effect are confirmed in vitro, the next critical step is to assess the compound's effects in a living system. This phase aims to establish a link between the molecular mechanism and a physiological or behavioral outcome.

Proposed In Vivo Experiment: Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation.[3]

-

Objective: To determine if 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine induces 5-HT2A receptor-mediated behaviors in vivo.

-

Animals: Male C57BL/6J mice.

-

Procedure:

-

Administer the test compound (or vehicle control) via intraperitoneal (IP) injection at various doses.

-

For antagonist testing, pre-administer a known 5-HT2A antagonist (e.g., ketanserin) before administering the test compound.

-

Place the mice in individual observation chambers.

-

Record the number of head twitches over a 30-minute period.

-

-

Data Analysis:

-

Compare the number of head twitches in the compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA).

-

A significant increase in head twitches suggests 5-HT2A agonist activity.

-

Blockade of the head-twitch response by a known antagonist would confirm the involvement of the 5-HT2A receptor.

-

Part 3: Synthesizing the Data into a Coherent Mechanism of Action

The culmination of these experimental phases is the integration of all data points to construct a validated mechanism of action. If our hypothesis holds, the data would indicate that 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is a potent and selective 5-HT2A receptor agonist.

Visualizing the Proposed Signaling Pathway

Assuming positive results from the functional and behavioral assays, the proposed signaling pathway would be as follows:

Caption: Proposed 5-HT2A receptor activation pathway for the test compound.

This pathway illustrates the compound binding to the 5-HT2A receptor, leading to the activation of the Gq protein, subsequent stimulation of phospholipase C, and the generation of second messengers IP3 and DAG, ultimately resulting in increased intracellular calcium and downstream cellular effects.

Conclusion and Future Directions

This guide provides a comprehensive, multi-phased strategy for the elucidation of the mechanism of action for 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. By progressing from broad, in vitro screening to specific functional assays and targeted in vivo behavioral models, a researcher can confidently build a robust pharmacological profile. The proposed experiments are designed to be self-validating, with each step confirming and refining the hypothesis.

Future work would involve a more extensive characterization, including:

-

Off-target liability screening: To ensure safety and specificity.

-

Pharmacokinetic studies: To understand absorption, distribution, metabolism, and excretion (ADME).

-

Evaluation in more complex behavioral models: To explore potential therapeutic applications, such as in models of depression or anxiety.

By adhering to this rigorous, scientifically-grounded approach, the enigmatic nature of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine can be transformed into a well-defined mechanism of action, paving the way for its potential use as a research tool or therapeutic lead.

References

-

Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

-

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. PubChem. [Link]

-

Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. PubMed Central. [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

Sources

- 1. 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | C11H17NO | CID 5305257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3,5-DIMETHYL-PHENOXY)-1-METHYL-ETHYLAMINE | 117322-93-7 [chemicalbook.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

An In-depth Technical Guide to the Potential Pharmacological Activity of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a forward-looking technical guide based on structural analysis and pharmacological precedents. As of the latest literature review, direct experimental data on the biological activity of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is not extensively available in public-domain scientific literature. This guide, therefore, presents a hypothesized research framework to elucidate its potential pharmacological profile.

Executive Summary

The compound 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine belongs to the phenoxyethylamine class of molecules, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous bioactive agents.[1] While this specific molecule remains uncharacterized, its structural features—a phenoxyethylamine core, a dimethyl-substituted aromatic ring, and a methyl group on the ethylamine sidechain—suggest a high probability of interaction with biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive analysis of its structural components, posits potential pharmacological targets based on established structure-activity relationships (SAR) of analogous compounds, and outlines a detailed, multi-stage research protocol to systematically investigate its therapeutic potential.

Introduction to the Target Molecule

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is a small molecule whose potential for biological activity is inferred from its structural similarity to known pharmacologically active compounds. The core phenoxyethylamine structure is a key component in various therapeutics, and substitutions on both the phenoxy ring and the ethylamine chain can drastically alter receptor affinity and functional activity.[2][3]

Table 1: Physicochemical Properties of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | PubChem |

| Molecular Weight | 179.26 g/mol | PubChem |

| IUPAC Name | 2-(3,5-dimethylphenoxy)-1-methylethanamine | PubChem |

| Structure | (See Figure 1) |

Figure 1: Chemical structure of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine.

Structural Analysis and Postulated Pharmacological Targets

The pharmacological profile of a molecule is intrinsically linked to its structure. By dissecting 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, we can hypothesize its potential biological targets based on well-documented SAR principles.[4]

-

The Phenoxyethylamine Scaffold: This core is an ether-linked analogue of phenethylamine, a foundational structure for many neurotransmitters and psychoactive compounds.[5] The insertion of an oxygen atom between the phenyl ring and the ethylamine side chain alters the molecule's flexibility, polarity, and metabolic stability, often leading to distinct pharmacological profiles compared to their phenethylamine counterparts. Derivatives of this scaffold have been explored as antagonists for α1D adrenoceptors and agonists for dopamine D2 receptors.[1]

-

Substitution on the Phenoxy Ring (3,5-Dimethyl): The presence and position of substituents on the aromatic ring are critical determinants of receptor selectivity and potency. The 3,5-dimethyl substitution pattern is of particular interest. In other molecular contexts, such substitutions can influence how the ligand fits into a receptor's binding pocket. For instance, in some adrenergic compounds, substitutions at the meta-positions can modulate selectivity between α- and β-adrenergic receptor subtypes.

-

Substitution on the Ethylamine Sidechain (1-methyl): The methyl group on the carbon adjacent to the nitrogen atom (the α-carbon in phenethylamine nomenclature) is known to increase resistance to metabolism by monoamine oxidase (MAO). This modification typically prolongs the duration of action of sympathomimetic amines. Furthermore, this substitution introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers, which may possess different potencies and efficacies at target receptors.

Postulated Targets: Based on this analysis, primary areas of investigation for this compound should include:

-

Adrenergic Receptors (α and β): The overall structure bears resemblance to adrenergic modulators.[4]

-

Serotonin Receptors (5-HT subtypes): Phenethylamine and its analogues are well-known to interact with various 5-HT receptors, particularly the 5-HT2A and 5-HT2C subtypes.[3][6][7]

-

Dopamine Receptors (D subtypes) and Transporter (DAT): The phenethylamine backbone is a classic scaffold for dopamine agonists and reuptake inhibitors.[8]

-

Trace Amine-Associated Receptors (TAARs): As a phenethylamine derivative, it is a candidate ligand for TAAR1, a receptor involved in modulating monoaminergic neurotransmission.

A Proposed Research Framework for Pharmacological Characterization

To systematically evaluate the potential of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, a phased research approach is proposed. This workflow is designed to first identify biological targets and then characterize the nature of the interaction, both in vitro and in vivo.

Phase 1: Chemical Synthesis and Chiral Separation

The initial step is to secure a reliable source of the compound. If not commercially available, a synthetic route must be established. A plausible approach is the Williamson ether synthesis, followed by reductive amination.

Protocol: Reductive Amination

-

Dissolve 2-(3,5-dimethylphenoxy)propan-2-one (1 equivalent) in methanol.

-

Add a solution of methylamine (1.2 equivalents) in methanol and stir at room temperature for 1 hour.

-

Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product via column chromatography to yield the racemic mixture.

-

Perform chiral separation using a suitable chiral stationary phase column (e.g., Chiralpak AD-H) with a mobile phase such as hexane/isopropanol with a small amount of diethylamine.

Phase 2: In Vitro Pharmacological Profiling

The objective of this phase is to identify the primary biological targets of the racemic mixture and each enantiomer.

Step 1: Broad Ligand Binding Screen A comprehensive binding assay panel is the most efficient method for initial target identification. The compound should be screened at a concentration of 10 µM against a panel of receptors, ion channels, and transporters, with a focus on CNS targets.

Table 2: Example Primary In Vitro Screening Panel

| Target Class | Specific Targets | Assay Type |

| Adrenergic | α₁, α₂, β₁, β₂ | Radioligand Binding |

| Dopaminergic | D₁, D₂, D₃, D₄, D₅, DAT | Radioligand Binding |

| Serotonergic | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, SERT | Radioligand Binding |

| Histaminergic | H₁, H₃ | Radioligand Binding |

| Enzymes | MAO-A, MAO-B | Enzyme Inhibition Assay |

| Other | Sigma₁, Sigma₂, TAAR₁ | Radioligand Binding |

Step 2: Functional Characterization For any significant "hits" from the binding screen (e.g., >50% inhibition), follow-up functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

-

GPCRs: Utilize second messenger assays (e.g., cAMP for Gs/Gi-coupled receptors, IP₁ accumulation or calcium flux for Gq-coupled receptors).

-

Transporters: Measure neurotransmitter reuptake inhibition using synaptosome preparations or cell lines expressing the transporter of interest.

-

Enzymes: Determine the IC₅₀ for inhibition of enzyme activity.

Phase 3: In Vivo Behavioral Pharmacology

Based on the in vitro profile, appropriate in vivo models should be selected to assess the compound's physiological effects. Given the postulated targets, initial studies would likely focus on general CNS activity.[9][10][11]

Protocol: Open Field Test

-

Acclimatize mice to the testing room for at least 1 hour before the experiment.

-

Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.

-

After a 30-minute pretreatment period, place each mouse individually into the center of an open field arena (e.g., 40x40 cm).

-

Record activity for 15-30 minutes using an automated video-tracking system.

-

Key parameters to analyze include total distance traveled, time spent in the center versus the periphery (an indicator of anxiety-like behavior), and stereotypic counts.

Conclusion and Future Directions

While 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is currently an uncharacterized molecule, its chemical structure provides a compelling rationale for pharmacological investigation. The phenoxyethylamine scaffold is a proven pharmacophore, and the specific substitutions on this molecule suggest a potential for novel activity at monoaminergic G-protein coupled receptors and transporters. The systematic research framework proposed here, progressing from chemical synthesis through detailed in vitro and in vivo characterization, provides a robust pathway to unlock its potential. Successful execution of this plan would not only define the pharmacological profile of this specific compound but could also contribute valuable data to the broader understanding of phenoxyethylamine structure-activity relationships, potentially leading to the discovery of new chemical entities for treating CNS disorders.

References

- Grokipedia. (2026, January 7). Phenoxyethylamine.

-

PubMed. (2024, April 9). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. [Link]

-

PubMed. (1990, October). [Novel Phenoxyalkylamine Derivatives. VI. Synthesis and Alpha-Blocking Activity of Alpha-[(Phenoxyethylamino)propyl]-Alpha-Phenylacetonitrile Derivatives]. [Link]

-

PubMed Central. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]

-

Wikipedia. 3,4,5-Trimethoxyphenoxyethylamine. [Link]

- Benchchem. 2-(2-Methylphenoxy)ethylamine ≥95%|CAS 26583-60-8.

-

PubMed. (2023, March 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]

-

PubMed Central. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]

- Google Patents. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight. [Link]

-

NIH. Unexpected synthesis and crystal structure of N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide. [Link]

-

PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

- Google Patents. US6541193B2 - Screening the activity of drugs for central nervous system (CNS).

-

PMC. Animal models for screening new agents: a behavioural view. [Link]

-

Scribd. Structure Activity Relationships. [Link]

-

Asian Journal of Pharmaceutical Research. Screening Models for CNS Stimulant Drugs: A Review. [Link]

- Google Patents.

-

PMC. Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. [Novel phenoxyalkylamine derivatives. VI. Synthesis and alpha-blocking activity of alpha-[(phenoxyethylamino)propyl]-alpha-phenylacetonitrile derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. 3,4,5-Trimethoxyphenoxyethylamine - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]

- 10. asianjpr.com [asianjpr.com]

- 11. Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models - PMC [pmc.ncbi.nlm.nih.gov]

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of 2-(Phenoxy)-1-methyl-ethylamine Derivatives A Focus on the Impact of Aromatic Substitution

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the 2-(phenoxy)-1-methyl-ethylamine scaffold. While direct research on the 2-(3,5-dimethyl-phenoxy) isomer is limited, an in-depth examination of its clinically significant structural analog, Mexiletine [2-(2,6-dimethyl-phenoxy)-1-methyl-ethylamine], offers profound insights. We will dissect the core scaffold into three primary regions—the aromatic ring, the chiral ethylamine backbone, and the terminal amino group—to elucidate the structural determinants of pharmacological activity. This guide synthesizes data from numerous studies to explain the causality behind experimental design, presents validated protocols for analog synthesis and evaluation, and provides a framework for the rational design of novel therapeutics targeting voltage-gated sodium channels.

Introduction: The Clinical Significance of the Phenoxy-Alkylamine Scaffold

The phenoxy-alkylamine framework is a cornerstone in modern pharmacology, most notably represented by Mexiletine. Mexiletine is a Class IB antiarrhythmic agent used in the treatment of ventricular arrhythmias and has found applications in managing neuropathic pain and myotonic syndromes.[1][2] Its therapeutic effect is primarily derived from its ability to block voltage-gated sodium channels (Nav).[3] Like its parent compound lidocaine, Mexiletine exhibits a "use-dependent" or "state-dependent" blockade, preferentially binding to open and inactivated sodium channels that are more prevalent in rapidly firing, pathological tissues.[3] This mechanism allows for targeted suppression of aberrant electrical activity with minimal impact on normal cardiac rhythm.[3]

Despite its clinical utility, Mexiletine's application is hampered by a narrow therapeutic index and adverse effects, including central nervous system (CNS) and gastrointestinal disturbances.[2][3] This has spurred extensive research into novel analogs with improved potency, selectivity, and safety profiles. Understanding the intricate structure-activity relationships of this scaffold is paramount for guiding the development of next-generation channel blockers. This guide will use the rich SAR data available for Mexiletine to build a predictive model for related isomers, such as the 2-(3,5-dimethyl-phenoxy)-1-methyl-ethylamine variant.

The Core Pharmacophore: A Tripartite Analysis

The therapeutic activity of the 2-(phenoxy)-1-methyl-ethylamine scaffold can be systematically investigated by dissecting its structure into three key regions amenable to chemical modification. The strategic alteration of these domains allows for a granular understanding of their respective contributions to receptor binding, channel gating, and overall pharmacological profile.

Caption: Core pharmacophore of the 2-(phenoxy)-1-methyl-ethylamine scaffold.

Structure-Activity Relationship (SAR) Deep Dive

Region A: The Aromatic Ring

The substitution pattern on the phenoxy ring is a critical determinant of potency. In Mexiletine, the two methyl groups at the 2 and 6 positions are known to be vital.

-

Impact of Methyl Groups: Research on Mexiletine analogs has demonstrated that the removal of both methyl groups from the aromatic ring leads to a significant (approximately 7-fold) reduction in blocking potency.[4] This suggests that these groups are not mere lipophilic ballast but play a crucial role in the molecule's interaction with the sodium channel pore. They may serve to orient the molecule optimally within the binding site or contribute to hydrophobic interactions with aromatic residues.[4]

-

Positional Isomerism: 2,6- vs. 3,5-Substitution: While direct data on the 3,5-dimethyl isomer is scarce, we can formulate a hypothesis based on the established SAR of Mexiletine. Moving the methyl groups from the ortho (2,6) to the meta (3,5) positions would fundamentally alter the molecule's steric and electronic profile.

-

Steric Effects: The 2,6-dimethyl groups provide steric hindrance around the ether oxygen, which may lock the phenoxy ring in a specific conformation relative to the ethylamine side chain. This conformation might be optimal for fitting into the receptor site. The 3,5-dimethyl substitution would lack this ortho-hindrance, allowing for greater rotational freedom, which could be entropically unfavorable for binding.

-

Electronic Effects: Methyl groups are weakly electron-donating. Their position influences the electron density of the ether oxygen, which could be a key hydrogen bond acceptor in the receptor interaction.

-

Region B: The Chiral Ethylamine Backbone

The backbone connecting the aromatic ring to the essential amine is more than a simple spacer; its components are key to fine-tuning activity.

-

The Chiral Center: The methyl group on the carbon adjacent to the amine creates a chiral center. For Mexiletine, some studies have shown that the R-(-) isomers are modestly (e.g., 2-fold) more potent in producing a tonic block of sodium channels than the S-(+) isomers.[4] This stereoselectivity underscores the three-dimensional nature of the drug-receptor interaction.

-

Substitution at the Chiral Center: The potency of these compounds is highly correlated with the lipophilicity of the substituent on the asymmetric carbon.[4] Replacing the methyl group with larger, apolar groups has been shown to dramatically increase potency. For instance:

-

An isopropyl substituent (Me5) enhances potency.[5]

-

A phenyl group (Me4) further increases potency.[4]

-

A benzyl moiety (Me6) results in an over 10-fold increase in potency compared to Mexiletine.[4] This strongly suggests that a hydrophobic pocket exists within the binding site that can accommodate these larger groups, reinforcing the binding interaction.[4]

-

Region C: The Terminal Amino Group

The primary amine is widely considered essential for the activity of local anesthetic-type sodium channel blockers. At physiological pH, this group is protonated, and the resulting cation is thought to engage in a critical ionic interaction with a negatively charged residue (e.g., aspartate or glutamate) in the channel's inner pore.

-

N-Substitution: While primary amines are generally optimal, secondary amines often retain activity. Increasing the bulk of the nitrogen substituent can modulate receptor selectivity in other classes of biogenic amines.[6]

-

Incorporation into Heterocycles: More complex modifications, such as incorporating the amino group into a tetramethyl-pyrroline ring, have been explored.[5] This modification on a potent isopropyl-derivative of Mexiletine (CI16) resulted in a compound with a 40-fold increase in use-dependent blocking potency compared to Mexiletine.[5] This suggests that such modifications can significantly enhance interaction with the inactivated state of the channel. Furthermore, this particular modification conferred antioxidant properties, opening a path to dual-action drugs.[5]

Quantitative SAR Summary

The following table summarizes the key relationships between structural modifications and the resulting biological activity, using Mexiletine as the baseline compound.

| Modification Region | Specific Change | Compound Example | Impact on Nav Channel Blockade | Reference |

| Aromatic Ring | Removal of both 2,6-dimethyl groups | Me3 | ~7-fold decrease in potency | [4] |

| Chiral Center | Replace methyl with isopropyl | Me5 | Increased potency | [4][5] |

| Chiral Center | Replace methyl with phenyl | Me4 | Potency greater than isopropyl analog | [4] |

| Chiral Center | Replace methyl with benzyl | Me6 | >10-fold increase in potency vs. Mexiletine | [4] |

| Amino Group | Tetramethyl-pyrroline ring (on Me5) | CI16 | 40-fold increase in use-dependent potency | [5] |

Experimental Protocols

To advance the SAR study of the 2-(3,5-dimethyl-phenoxy)-1-methyl-ethylamine scaffold, new analogs must be synthesized and evaluated. The following sections provide validated, high-level protocols for these essential steps.

General Synthesis Workflow

The synthesis of target compounds can be achieved via a standard Williamson ether synthesis followed by amination.

Sources

- 1. Mexiletine - Wikipedia [en.wikipedia.org]

- 2. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Molecular determinants of mexiletine structure for potent and use-dependent block of skeletal muscle sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

An In-Depth Technical Guide to the Known Analogs of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known analogs of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, a compound of significant interest due to its structural similarity to the Class IB antiarrhythmic agent, Mexiletine. While specific pharmacological data for the title compound is not extensively available in public literature, a robust understanding of its potential biological activity and structure-activity relationships (SAR) can be extrapolated from the rich body of research on its close structural analogs. This guide will delve into the synthesis, proposed mechanism of action, and structure-activity relationships of this chemical scaffold, with a primary focus on Mexiletine and its derivatives. Detailed experimental protocols for synthesis and analysis are provided, alongside data-rich tables and visualizations to facilitate a deeper understanding for researchers in medicinal chemistry and drug development.

Introduction: The Phenoxy-1-methyl-ethylamine Scaffold

The phenoxy-1-methyl-ethylamine core represents a privileged scaffold in medicinal chemistry, most notably embodied by the therapeutic agent Mexiletine, (RS)-1-(2,6-dimethylphenoxy)propan-2-amine.[1] Mexiletine is a non-selective voltage-gated sodium channel blocker used in the treatment of ventricular arrhythmias, chronic pain, and myotonia.[1] The compound 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is a structural isomer of Mexiletine, differing only in the substitution pattern of the methyl groups on the phenoxy ring. This seemingly subtle structural change can have significant implications for the compound's pharmacological profile, including its potency, selectivity, and metabolic stability.

This guide will explore the known analogs of this scaffold, using the extensive data on Mexiletine and its derivatives as a primary framework for understanding the potential biological activities of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine.

Synthesis of 2-(Phenoxy)-1-methyl-ethylamine Analogs

The synthesis of 2-(phenoxy)-1-methyl-ethylamine analogs is generally achieved through a straightforward and adaptable synthetic route. The following protocol is a generalized procedure based on the known synthesis of related compounds and can be adapted for the synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine.

General Synthetic Protocol

A common synthetic approach involves the Williamson ether synthesis followed by amination.

Step 1: Synthesis of the Ether Intermediate

A substituted phenol is reacted with an appropriate three-carbon electrophile, such as epichlorohydrin or 1-chloro-2-propanone, in the presence of a base.

Step 2: Amination

The resulting ether intermediate is then converted to the primary amine. This can be achieved through various methods, including reductive amination of a ketone intermediate or direct substitution of a halide with an amine source.

Detailed Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

This protocol is a proposed synthetic route based on established methodologies for analogous compounds.

Materials:

-

3,5-Dimethylphenol

-

1-Chloro-2-propanone

-

Sodium hydride (NaH) or Potassium Carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ammonium acetate or Ammonia

-

Sodium cyanoborohydride (NaBH3CN) or Hydrogen gas with a suitable catalyst (e.g., Raney Nickel, Palladium on Carbon)

-

Methanol or Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

Part A: Synthesis of 1-(3,5-Dimethyl-phenoxy)-propan-2-one

-

To a solution of 3,5-dimethylphenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add 1-chloro-2-propanone (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 1-(3,5-dimethyl-phenoxy)-propan-2-one.

-

Purify the crude product by flash column chromatography on silica gel.

Part B: Reductive Amination to 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

-

Dissolve the purified 1-(3,5-dimethyl-phenoxy)-propan-2-one (1.0 eq) in methanol.

-

Add ammonium acetate (10-20 eq) and sodium cyanoborohydride (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully acidify the reaction mixture with 1M HCl to pH ~2 to decompose the excess borohydride.

-

Basify the mixture with 2M NaOH to pH ~10-12.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude amine.

-

The product can be further purified by distillation or by conversion to its hydrochloride salt by dissolving the free base in diethyl ether and adding a solution of HCl in ether. The precipitated salt can be collected by filtration and recrystallized.

Known Analogs and Structure-Activity Relationships (SAR)

The biological activity of phenoxy-1-methyl-ethylamine analogs is highly dependent on the substitution patterns on both the aromatic ring and the ethylamine side chain. The extensive research on Mexiletine provides a solid foundation for understanding these relationships.[2][3]

Aromatic Ring Substitutions

The nature and position of substituents on the phenoxy ring play a critical role in modulating the pharmacological activity.

-

Methyl Group Positioning: The difference between the 2,6-dimethyl substitution in Mexiletine and the 3,5-dimethyl substitution in the title compound is expected to influence the compound's interaction with its biological target. The 2,6-dimethyl groups in Mexiletine are thought to force the phenoxy ring into a non-planar conformation relative to the side chain, which may be crucial for its binding to the sodium channel. The 3,5-dimethyl substitution would result in a different conformational preference and could alter the binding affinity and selectivity.

-

Other Substituents: Introduction of other substituents on the aromatic ring can significantly impact activity. For example, halogenation or the introduction of electron-withdrawing or -donating groups can alter the electronic properties and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Ethylamine Side Chain Modifications

Modifications to the ethylamine side chain have also been explored to optimize the activity of this class of compounds.

-

N-Alkylation: In general, for many phenethylamine derivatives, primary and secondary amines exhibit good activity, while tertiary amines and quaternary ammonium salts are often less active.

-

α-Methyl Group: The methyl group on the carbon adjacent to the amine (the α-position) is a key feature of this scaffold. Its presence creates a chiral center, and the stereochemistry at this position can be critical for activity.

-

Ether Linkage: The oxygen atom of the ether linkage is a key structural feature that differentiates these compounds from simple phenethylamines. It influences the overall conformation and electronic properties of the molecule. An analog of the psychedelic phenethylamine mescaline, 3,4,5-trimethoxyphenoxyethylamine, where an oxygen atom is inserted between the benzene ring and the ethylamine side chain, was found to be inactive in humans, suggesting that this modification can abolish activity in some classes of phenethylamines.[4]

Pharmacological Profile of Analogs: A Focus on Mexiletine

Given the structural similarity, the pharmacological profile of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is likely to be related to that of Mexiletine.

Primary Mechanism of Action: Sodium Channel Blockade

Mexiletine is a Class IB antiarrhythmic that blocks voltage-gated sodium channels.[1] It exhibits use-dependent and voltage-dependent blockade, meaning it preferentially binds to and stabilizes the open and inactivated states of the channel. This leads to a reduction in the maximum rate of depolarization of the action potential, particularly in rapidly firing cells, which is the basis for its antiarrhythmic effect. It is plausible that 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine shares this mechanism of action.

Potential for Other Biological Targets

Phenethylamine and its analogs are known to interact with a variety of other biological targets, including:

-

Adrenergic Receptors: The phenethylamine scaffold is the core structure of many adrenergic agonists and antagonists. Substitutions on the aromatic ring and the amine can confer selectivity for α- and β-adrenergic receptor subtypes.

-

Serotonin Receptors: Many psychoactive phenethylamines exert their effects through interactions with serotonin (5-HT) receptors, particularly the 5-HT2A subtype.

The specific substitution pattern of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine will determine its affinity and efficacy at these and other potential targets.

Data Summary of Key Analogs

While specific quantitative data for 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is not available, the following table summarizes key information for Mexiletine and a hypothetical representation of the title compound to guide further research.

| Compound | Structure | Primary Mechanism of Action | Key Therapeutic Uses |

| Mexiletine | (RS)-1-(2,6-dimethylphenoxy)propan-2-amine | Class IB Antiarrhythmic (Sodium Channel Blocker) | Ventricular arrhythmias, neuropathic pain, myotonia[1] |

| 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | 2-(3,5-dimethylphenoxy)propan-1-amine | Hypothesized: Sodium Channel Blocker | To be determined |

Visualizations

General Synthetic Pathway

Caption: General synthetic route to 2-(phenoxy)-1-methyl-ethylamine analogs.

Structural Comparison of Isomers

Caption: 2D structures of Mexiletine and its 3,5-dimethyl isomer.

Conclusion and Future Directions

The phenoxy-1-methyl-ethylamine scaffold remains a fertile ground for the discovery of new therapeutic agents. While 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine itself has not been extensively characterized, its close structural relationship to Mexiletine provides a strong rationale for its investigation as a potential modulator of voltage-gated sodium channels and other neurological targets.

Future research should focus on:

-

Definitive Synthesis and Characterization: The synthesis and full spectroscopic characterization of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine are essential first steps.

-

In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of ion channels (particularly sodium channels) and G-protein coupled receptors (including adrenergic and serotonergic subtypes) will elucidate its primary mechanism of action and potential off-target effects.

-

Structure-Activity Relationship Studies: The synthesis and evaluation of a focused library of analogs with systematic modifications to the 3,5-dimethylphenoxy ring and the ethylamine side chain will provide a detailed understanding of the SAR for this specific isomer.

-

In Vivo Efficacy and Safety Assessment: Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic potential and toxicological profile.

By leveraging the extensive knowledge base of its close analog, Mexiletine, researchers can efficiently explore the therapeutic potential of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine and its derivatives, potentially leading to the development of novel drugs with improved efficacy and safety profiles.

References

-

Carocci, A., Catalano, A., et al. (2016). Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues. European Journal of Medicinal Chemistry, 123, 646-657. [Link]

-

De Luca, A., et al. (2009). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. British Journal of Pharmacology, 156(2), 326-338. [Link]

-

Catalano, A., & Carocci, A. (2016). Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Current Medicinal Chemistry, 23(29), 3227-3244. [Link]

-

PubChem. (n.d.). 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2024). Mexiletine. [Link]

-

Umemura, K., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology, 55(3), 349-355. [Link]

-

PubChem. (n.d.). 2-(3,5-Dimethylphenoxy)propan-1-amine. National Center for Biotechnology Information. [Link]

-

McDaniel, K. F., et al. (2024). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (2024). 3,4,5-Trimethoxyphenoxyethylamine. [Link]

-

Gacias, M., et al. (2025). Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity. Nature Communications. [Link]

- Google Patents. (n.d.). Process for the synthesis of DMAPA.

- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)

-

McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369-8384. [Link]

Sources

- 1. Mexiletine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4,5-Trimethoxyphenoxyethylamine - Wikipedia [en.wikipedia.org]

predicted targets of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

An In-Depth Technical Guide to the Predicted Biological Targets of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

Introduction

In the landscape of modern drug discovery, the deconvolution of a small molecule's biological targets is a foundational step. This process, known as target identification and validation, is critical for understanding the mechanism of action, predicting efficacy, and identifying potential toxicities. This guide provides a comprehensive, multi-faceted strategy for predicting and validating the biological targets of the compound 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine (CAS: 117322-93-7).[1][2][3][4]